4-Hexen-3-ol, 5-methyl- 4-Hexen-3-ol, 5-methyl-
Brand Name: Vulcanchem
CAS No.: 53555-59-2
VCID: VC19607702
InChI: InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

4-Hexen-3-ol, 5-methyl-

CAS No.: 53555-59-2

Cat. No.: VC19607702

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

4-Hexen-3-ol, 5-methyl- - 53555-59-2

Specification

CAS No. 53555-59-2
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 5-methylhex-4-en-3-ol
Standard InChI InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3
Standard InChI Key SMKXEJCDVREDQY-UHFFFAOYSA-N
Canonical SMILES CCC(C=C(C)C)O

Introduction

Structural and Molecular Characteristics

5-Methyl-4-hexen-3-one is characterized by the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, 5-methylhex-4-en-3-one, reflects a six-carbon chain with a ketone group at position 3, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The compound’s Canonical SMILES representation, CCC(=O)C=C(C)C, underscores its branched alkene-ketone hybrid structure .

Key spectroscopic identifiers include:

  • InChIKey: WNZISGSGRPIJFX-UHFFFAOYSA-N

  • CAS Registry Number: 13905-10-7

The unsaturated carbonyl system confers reactivity typical of α,β-unsaturated ketones, enabling participation in conjugate addition and redox reactions.

Synthetic Routes and Industrial Production

Industrial Manufacturing

Scalable production likely employs catalytic hydrogenation of 5-methyl-4-hexyn-3-one using palladium on carbon (Pd/C) under hydrogen atmosphere. This method balances efficiency and selectivity for large-scale output.

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

  • Oxidation: Treatment with strong oxidizers like KMnO₄ yields carboxylic acids or epoxides, depending on conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 5-methyl-4-hexen-3-ol, an alcohol derivative.

Electrophilic Additions

The α,β-unsaturated system undergoes halogenation (e.g., Br₂ addition) to form dihalogenated intermediates, useful in pharmaceutical synthesis.

Applications in Flavor and Fragrance Chemistry

5-Methyl-4-hexen-3-one contributes floral and fruity notes to consumer products:

  • Food Flavors: Detected in Tanyang Congou black tea (0.058–0.075 ppm) and sugarcane honey, enhancing sensory profiles.

  • Perfumery: Utilized for fresh, green accords in high-end fragrances.

Comparative analysis with analogous ketones:

CompoundMolecular FormulaAroma ProfileNatural Occurrence
5-Methyl-4-hexen-3-oneC₇H₁₂OFloral, FruityTea, Sugarcane Honey
6-Methyl-5-hepten-2-oneC₈H₁₄OGreen, FreshCitrus Oils

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